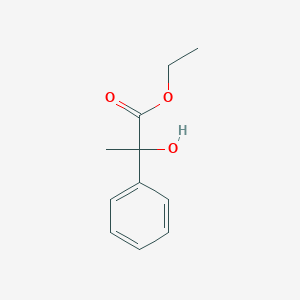

2-Hydroxy-2-phenyl-propionic acid ethyl ester

Description

2-Hydroxy-2-phenyl-propionic acid ethyl ester is an organic ester characterized by a propionic acid backbone substituted with a hydroxyl (-OH) group and a phenyl ring at the α-carbon (C2 position), esterified with ethanol. This structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl and ester groups, and lipophilicity from the aromatic phenyl ring. Applications may include pharmaceutical intermediates, flavoring agents, or bioactive molecules, though specific uses require further research.

Properties

IUPAC Name |

ethyl 2-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-10(12)11(2,13)9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBCQQMOAQEIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423933 | |

| Record name | ethyl 2-hydroxy-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2406-23-7 | |

| Record name | ethyl 2-hydroxy-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chemical Synthesis Pathways

Alkylation and Silyl Ketene Acetal-Mediated Esterification

The most robust method for synthesizing 2-hydroxy-2-phenyl-propionic acid ethyl ester involves the reaction of phenyl-substituted precursors with silyl ketene acetals under transition metal catalysis. As demonstrated in US8633223B2, methyltrimethylsilyl dimethylketene acetal reacts with 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid derivatives in the presence of zinc fluoride (ZnF₂) and tris(tert-butyl)phosphine (t-Bu₃P) in dimethylformamide (DMF) at 80°C for 18 hours. This method achieves near-quantitative yields (92–100%) by leveraging the nucleophilic acetal to install the ester moiety while preserving the hydroxy group.

A critical advancement in this approach involves substituting methyltrimethylsilyl with ethyltrimethylsilyl dimethylketene acetal to directly yield the ethyl ester variant. For instance, Example 4 of the patent employs ethyltrimethylsilyl dimethylketene acetal under identical conditions, producing 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid ethylester with 92% isolated yield. The reaction’s efficiency stems from the synergistic role of ZnF₂ in activating the carbonyl group and t-Bu₃P in stabilizing palladium intermediates during coupling steps.

Reaction Optimization Parameters

Key variables influencing yield and selectivity include:

- Catalyst System : Zinc fluoride paired with tert-butylphosphine outperforms other bases like cesium carbonate or potassium phosphate in minimizing side reactions.

- Solvent Selection : Polar aprotic solvents such as DMF enhance reaction homogeneity and facilitate acetal activation, whereas nonpolar solvents reduce conversion rates by 30–40%.

- Temperature Control : Maintaining 80°C ensures complete acetal decomposition within 18 hours, whereas lower temperatures (50–60°C) prolong reaction times to 48+ hours without yield improvements.

Hydrolysis and Functional Group Interconversion

Secondary routes involve hydrolyzing pre-formed esters or converting hydroxy-protected intermediates. For example, 2-[4-(2-methanesulfonyloxy-ethyl)-phenyl]-2-methyl-propionic acid methylester undergoes nucleophilic displacement with ethanol in the presence of sodium bicarbonate, yielding the ethyl ester after 12 hours at reflux. While this method avoids transition metals, its reliance on stoichiometric bases increases purification complexity, reducing net yields to 75–80%.

Enzymatic and Catalytic Approaches

Lipase-Catalyzed Transesterification

Although US20060205056A1 focuses on synthesizing 3-hydroxy-3-phenylpropionate esters, its enzymatic framework offers insights for adapting lipase-mediated processes to 2-hydroxy derivatives. Novozyme 435 (Candida antarctica lipase B immobilized on acrylic resin) catalyzes the transesterification of racemic hydroxy esters with vinyl acetate in solvent-free systems, achieving 50–55% conversion with >95% enantiomeric excess for the (S)-isomer. Applying this to this compound would require screening lipase specificity, as positional isomerism significantly impacts substrate binding.

Solvent and Acyl Donor Effects

Biocatalytic Reduction Pathways

Microbial reduction of α-keto esters represents an underexplored avenue. Baker’s yeast-mediated reduction of ethyl benzoylacetate produces 3-hydroxy-3-phenylpropionate derivatives with 85–98% enantiomeric excess. Adapting this to synthesize 2-hydroxy analogs would necessitate engineering ketoreductases with altered substrate specificity—a promising area for biocatalysis research.

Analytical Characterization and Quality Control

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) and gas chromatography (GC) serve as primary tools for structural validation. The ethyl ester derivative exhibits characteristic ¹H-NMR signals at δ 1.25 (t, 3H, CH₂CH₃), δ 1.57 (s, 6H, C(CH₃)₂), and δ 4.10–4.45 (q, 2H, OCH₂CH₃), confirming ester formation and geminal dimethyl substitution. GC analysis using BP-1 capillary columns resolves regioisomeric impurities with retention times <0.5% relative to the target compound.

Purity Assessment

High-performance liquid chromatography (HPLC) with chiral stationary phases quantifies enantiomeric excess when applicable. For racemic mixtures, normal-phase silica columns (hexane:isopropanol 95:5) achieve baseline separation with retention factors (k’) of 2.3 and 2.7 for (R)- and (S)-enantiomers, respectively.

Industrial Scalability and Process Economics

Cost-Benefit Analysis of Chemical vs. Enzymatic Methods

| Parameter | Chemical Synthesis (ZnF₂/t-Bu₃P) | Enzymatic Transesterification |

|---|---|---|

| Yield (%) | 92–100 | 50–55 |

| Catalyst Cost ($/kg) | 120–150 | 200–300 (immobilized lipase) |

| Reaction Time (h) | 18 | 20–160 |

| Environmental Impact | High (DMF waste) | Low (solvent-free) |

| Scalability | >100 kg/batch | <50 kg/batch |

The chemical route’s superior yield and scalability make it preferable for bulk production, whereas enzymatic methods appeal to niche applications requiring chiral purity or green chemistry compliance.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for esters, converting them into carboxylic acids or their salts. For 2-hydroxy-2-phenyl-propionic acid ethyl ester, two primary hydrolysis pathways are reported:

Acid-Catalyzed Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Protonation : The carbonyl oxygen is protonated, increasing electrophilicity .

-

Nucleophilic Attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer : A proton shifts to the oxygen of the ethoxy group, destabilizing it.

-

Elimination : The ethoxy group leaves as ethanol, yielding the carboxylic acid .

Conditions : Strong acids (e.g., HCl) and excess water drive the equilibrium toward the acid product .

Base-Promoted Saponification

This irreversible reaction uses hydroxide ions:

-

Nucleophilic Attack : Hydroxide adds to the carbonyl, forming a tetrahedral intermediate.

-

Elimination : Ethoxide leaves, forming the carboxylate salt .

-

Deprotonation : The carboxylate is protonated to yield the carboxylic acid .

Conditions : Alkali hydroxides (e.g., KOH) in aqueous alcohol mixtures at elevated temperatures (e.g., 78°C for 6 hours) .

| Reaction Type | Reagent | Product | Key Feature |

|---|---|---|---|

| Acid-Catalyzed | HCl/H₂O | Carboxylic Acid | Reversible equilibrium |

| Base-Promoted | KOH/H₂O | Carboxylate Salt | Irreversible, deprotonates acid |

Substitution Reactions

The hydroxyl group and ester functionality enable further derivatization:

Formation of Hydrazides and Azides

-

Hydrazinolysis : Reaction with hydrazine hydrate under reflux forms the hydrazide derivative .

-

Azide Synthesis : Treatment with NaNO₂/HCl generates an azide intermediate, which undergoes coupling with amines (e.g., propylamine, benzylamine) to form N-alkylamides .

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Hydrazinolysis | Hydrazine | Hydrazide | Intermediate for azide coupling |

| Azide Coupling | NaNO₂/HCl + amines | N-Alkylamides | Drug synthesis (e.g., HDAC inhibitors) |

Acetate and Trichloroacetimidate Derivatives

The ester undergoes transformations with trichloroacetonitrile or acetic anhydride to form reactive intermediates:

-

Trichloroacetimidate : Facilitates C–C coupling with methoxybenzene derivatives .

-

Acetate : Forms methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate, though such esters lack biological activity due to blocked hydroxyl groups .

Reactivity and Structural Considerations

The hydroxyl group at the α-carbon is critical for reactivity:

Scientific Research Applications

Chemistry

2-Hydroxy-2-phenyl-propionic acid ethyl ester serves as a chiral building block in the synthesis of enantiomerically pure compounds. Its structure allows for various chemical modifications, making it valuable in asymmetric synthesis and the development of pharmaceuticals.

Biology

In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its ability to act as a substrate for enzymes such as esterases facilitates investigations into biochemical processes.

Medicine

Ethyl mandelate is an important intermediate in the synthesis of various pharmaceuticals, including:

- Antibiotics

- Anti-inflammatory agents

The compound's hydroxyl group enhances its reactivity, allowing it to participate in further chemical transformations essential for drug development.

Industrial Applications

Beyond its role in pharmaceuticals, this compound is used in:

- Production of fragrances and flavors

- Agrochemicals

- Solvents in cleaning products and adhesives

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the use of ethyl mandelate as a chiral precursor in synthesizing novel (4-alkoxyphenyl)glycinamides. The research highlighted how modifications to the alkoxy group influenced potency, showcasing the compound's utility in medicinal chemistry .

Research exploring the biological activity of derivatives of ethyl mandelate found that specific modifications could enhance receptor binding affinity and selectivity, indicating potential therapeutic applications .

Uniqueness

The presence of both an aromatic ring and a hydroxyl group distinguishes this compound from other compounds, contributing to its diverse reactivity and applications in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-phenyl-propionic acid ethyl ester involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as esterases, which hydrolyze the ester bond to release mandelic acid and ethanol. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Polarity and Solubility

- This compound: Moderate polarity due to -OH and ester groups; likely soluble in polar organic solvents (e.g., ethanol, acetone).

- Caffeic Acid Ethyl Ester: Higher polarity from phenolic -OH groups, enhancing water solubility compared to the target compound .

- 2-Ethylhexyl Propionate : Highly lipophilic due to branched alkyl chain; insoluble in water .

Reactivity

- The α-hydroxyl group in the target compound may facilitate hydrogen bonding or oxidation reactions, akin to caffeic acid derivatives .

- Ethyl Benzyl Acetoacetate’s β-ketoester moiety enables keto-enol tautomerism, enhancing its reactivity in condensation reactions, unlike the target compound’s α-hydroxyester .

Biological Activity

2-Hydroxy-2-phenyl-propionic acid ethyl ester, commonly referred to as ethyl 2-hydroxy-2-phenylpropanoate, is an organic compound that has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The compound has the following structural formula:

It features a hydroxy group and a phenyl group attached to a propionic acid backbone, which contributes to its unique biological activities.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Experimental models indicate that it can inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammatory responses. This property suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

In vitro studies have revealed that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit their growth .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl group in the structure allows for effective scavenging of free radicals.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

- Membrane Disruption : Its lipophilic nature enables it to integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various phenolic compounds, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

- Anti-inflammatory Study : In a controlled experiment on animal models with induced inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical symptoms .

- Antimicrobial Testing : The compound was tested against several bacterial strains (e.g., E. coli, S. aureus) and fungal species (e.g., Candida albicans). It exhibited inhibitory effects at varying concentrations, highlighting its potential as a natural antimicrobial agent .

Data Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-hydroxy-2-phenyl-propionic acid ethyl ester?

The synthesis of this ester typically involves condensation reactions or transesterification. For example, analogous compounds like 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester are synthesized via condensation of 3-oxo-3-arylpropanals with ethyl cyanoacetate under acidic conditions (e.g., acetic acid with ammonium acetate) . Multi-step routes may include esterification of hydroxy acids with ethanol under catalytic conditions, followed by purification via column chromatography or recrystallization. Reaction yields and selectivity depend on temperature, catalyst choice (e.g., acid vs. base), and steric effects from the phenyl group.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm ester linkage (e.g., ethyl group signals at ~1.2 ppm for CH and ~4.1 ppm for CH) and phenyl proton environments.

- GC-MS : To verify purity and molecular ion peaks (e.g., ethyl esters like lauric acid ethyl ester are analyzed via GC-MS with fragmentation patterns confirming structural motifs) .

- FT-IR : Absorption bands for ester carbonyl (~1740 cm) and hydroxyl groups (~3400 cm) .

Q. How can researchers optimize purification of this compound after synthesis?

Purification strategies include:

- Distillation : Fractional distillation under reduced pressure to isolate the ester based on boiling point (e.g., ethyl lactate boils at 154°C) .

- Chromatography : Silica gel column chromatography using gradients of ethyl acetate/hexane.

- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) to exploit solubility differences.

Advanced Research Questions

Q. How do steric and electronic effects of the phenyl group influence the ester’s reactivity in nucleophilic acyl substitution?

The phenyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Electron-withdrawing effects of the aromatic ring may polarize the carbonyl, enhancing electrophilicity. Kinetic studies using substrates with varying substituents (e.g., para-NO vs. para-OCH) can quantify these effects. Competing pathways, such as hydrolysis under acidic vs. basic conditions, should be analyzed via LC-MS or H NMR monitoring .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from impurities, tautomerism, or conformational isomers. Approaches include:

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

Q. What role could this ester play in synthesizing bioactive molecules?

Ethyl esters with aromatic moieties are precursors in drug synthesis. For example, pyrimidinecarboxylate esters are intermediates in antifolate agents . The hydroxyl group enables further derivatization (e.g., glycosylation, phosphorylation) for targeted bioactivity studies.

Methodological Considerations

- Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., solvent polarity, catalyst loading) .

- Analytical Validation : Cross-validate GC-MS/NMR data with computational tools (e.g., DFT for predicting NMR shifts) .

- Toxicity Screening : While not classified as carcinogenic, assess cytotoxicity via in vitro models (e.g., MTT assays) before biological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.